Langduin D
Description
Langduin D is a diterpenoid compound isolated from plant species within the Euphorbia genus, notably Euphorbia fischeriana . These compounds are characterized by their diterpenoid skeletons, often exhibiting dimeric configurations or complex oxygenated functional groups . Langduin C, for instance, is a dimeric diterpenoid with a fused bicyclic structure, isolated from E. fischeriana roots . This compound likely shares biosynthetic pathways with these analogs, given their common plant source and structural motifs.
Diterpenoids from Euphorbia species are pharmacologically significant, demonstrating anti-inflammatory, cytotoxic, and antiviral activities .
Properties
Molecular Formula |
C29H32O9 |
|---|---|
Molecular Weight |
524.6 g/mol |
IUPAC Name |
(1S,2S,15R,16R,17R,22R)-9-acetyl-8,15-dihydroxy-10-methoxy-17,21,21-trimethyl-3,13,25-trioxaheptacyclo[13.9.2.01,16.02,14.05,14.07,12.017,22]hexacosa-5,7,9,11-tetraene-4,26-dione |
InChI |
InChI=1S/C29H32O9/c1-13(30)19-17(35-5)12-16-14(20(19)31)11-15-21(32)36-23-27-10-7-18-25(2,3)8-6-9-26(18,4)22(27)28(34,24(33)38-27)29(15,23)37-16/h11-12,18,22-23,31,34H,6-10H2,1-5H3/t18-,22+,23+,26-,27+,28+,29?/m1/s1 |
InChI Key |
XMCKQXKJWRGZMH-YTUCCQTESA-N |
Isomeric SMILES |
CC(=O)C1=C(C=C2C(=C1O)C=C3C(=O)O[C@@H]4C3(O2)[C@@]5([C@@H]6[C@]4(CC[C@H]7[C@]6(CCCC7(C)C)C)OC5=O)O)OC |
Canonical SMILES |
CC(=O)C1=C(C=C2C(=C1O)C=C3C(=O)OC4C3(O2)C5(C6C4(CCC7C6(CCCC7(C)C)C)OC5=O)O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison
Langduin D’s closest analogs include Langduin C and Lancilactone C, both diterpenoids with distinct structural features:
Pharmacological Activities
Sources and Extraction Methods
- This compound : Presumed to be extracted from E. fischeriana using chromatographic techniques, similar to Langduin B and C .
- Langduin C : Isolated via silica gel column chromatography followed by HPLC purification .
- Lancilactone C: Obtained from Kadsura lancilimba stem extracts using ethanol precipitation and repeated crystallization .
Research Findings and Gaps
- Structural Insights : While this compound’s exact structure remains unelucidated in the provided evidence, mass spectrometry (MS) data for Langduin B (e.g., peak 17: m/z 489.3 [M+H]⁺, fragment ions at m/z 327.1 and 201.0 ) suggest this compound may share similar fragmentation patterns, aiding in future structural characterization.
- Bioactivity Gaps: No direct evidence links this compound to specific pharmacological activities. However, its structural analogs exhibit cytotoxicity and antiviral effects, warranting targeted assays for this compound .
Q & A
Q. How do I manage interdisciplinary collaborations in this compound research?
- Methodological Answer : Define roles using a Responsibility Assignment Matrix (RACI). Establish shared data repositories (e.g., GitHub for code, OSF for protocols) and standardize metadata formats (e.g., ISA-Tab) . Conduct regular peer reviews to align interpretations .
Tables: Key Data Parameters for this compound Studies
| Parameter | In Vitro | In Vivo | Clinical |
|---|---|---|---|
| Dose Range | 1 nM – 100 µM | 1 – 100 mg/kg | 0.1 – 10 mg/day |
| Key Endpoints | IC₅₀, Ki | AUC, Cmax | QoL scores, AE rates |
| Validation Methods | SPR, ITC | PET imaging | LC-MS/MS |
| References |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
